molecular formula C11H9NO4S B11725997 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11725997
M. Wt: 251.26 g/mol
InChI Key: YWULELJUDXQYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions. For example, a mixture of 2-hydroxy-3-methoxybenzaldehyde and thiazolidine-2,4-dione can be refluxed in ethanol with a catalytic amount of piperidine to yield the desired product .

Chemical Reactions Analysis

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as piperidine and triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other thiazolidinedione derivatives, such as:

    Rosiglitazone: A well-known antidiabetic drug that also belongs to the thiazolidinedione class.

    Pioglitazone: Another antidiabetic drug with similar properties to rosiglitazone.

The uniqueness of this compound lies in its specific structural features, such as the presence of the hydroxy and methoxy groups on the phenyl ring, which contribute to its distinct biological activities .

Properties

Molecular Formula

C11H9NO4S

Molecular Weight

251.26 g/mol

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)

InChI Key

YWULELJUDXQYSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.